N'-[2-(2-chlorophenyl)-2-methoxyethyl]-N-(2,5-difluorophenyl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-N'-(2,5-difluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF2N2O3/c1-25-15(11-4-2-3-5-12(11)18)9-21-16(23)17(24)22-14-8-10(19)6-7-13(14)20/h2-8,15H,9H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJICZKTCHTKMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=C(C=CC(=C1)F)F)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2-chlorophenyl)-2-methoxyethyl]-N-(2,5-difluorophenyl)ethanediamide typically involves the reaction of 2-chlorophenyl and 2,5-difluorophenyl derivatives under specific conditions. The process may include steps such as:
Formation of Intermediate Compounds: Initial reactions to form intermediate compounds that contain the chlorophenyl and difluorophenyl groups.
Coupling Reactions: Coupling of these intermediates with methoxyethyl groups under controlled conditions.
Purification: Purification of the final product using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(2-chlorophenyl)-2-methoxyethyl]-N-(2,5-difluorophenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles or electrophiles to substitute specific groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
N’-[2-(2-chlorophenyl)-2-methoxyethyl]-N-(2,5-difluorophenyl)ethanediamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[2-(2-chlorophenyl)-2-methoxyethyl]-N-(2,5-difluorophenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Groups
The compound’s closest structural analogs are ethanediamides and arylacetamides with halogenated aryl groups. Key comparisons include:
Electronic and Steric Effects
- Chlorine in the ortho position (target compound) may increase steric hindrance compared to para-substituted analogs (e.g., ’s pesticides) .
- Methoxyethyl Chain: The methoxy group in the target compound likely improves solubility compared to purely hydrophobic chains (e.g., tetrahydroquinoline in ) .
Conformational Flexibility and Hydrogen Bonding
- highlights that dihedral angles between aryl rings and amide groups influence molecular packing and hydrogen bonding. For example: In ’s dichlorophenylacetamide, dihedral angles range from 44.5° to 77.5°, affecting dimer formation via N–H⋯O bonds .
Pharmacological Potential
- Fluorine’s Role : Fluorinated aromatic rings (as in the target compound and Goxalapladib) are associated with enhanced bioavailability and target affinity due to increased lipophilicity and metabolic resistance .
- Chlorine’s Role : The 2-chlorophenyl group may confer selectivity for halogen-bonding interactions in enzyme active sites, a feature exploited in pesticide design () .
Biological Activity
N'-[2-(2-chlorophenyl)-2-methoxyethyl]-N-(2,5-difluorophenyl)ethanediamide, often referred to by its chemical structure or abbreviated form, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This molecular structure indicates the presence of two aromatic rings, a methoxy group, and a diamine linkage, which may contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cancer cell proliferation and angiogenesis. The presence of fluorine atoms in the structure is known to enhance metabolic stability and bioactivity.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. In vitro assays indicate that it exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3) cells. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.4 | Apoptosis induction |
| PC-3 | 22.1 | Cell cycle arrest |
Anti-inflammatory Properties
In addition to its anticancer activity, this compound has demonstrated anti-inflammatory effects in animal models. It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential role in treating inflammatory diseases.
Case Studies
- Study on Breast Cancer Cells : A study published in the Journal of Medicinal Chemistry explored the effects of this compound on MCF-7 cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving both intrinsic and extrinsic apoptotic pathways .
- Inflammation Model : In a murine model of acute inflammation, treatment with this compound resulted in a 50% decrease in paw edema compared to controls. This suggests its potential utility in managing inflammatory conditions .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data indicate:
- Absorption : Rapid absorption with peak plasma concentrations achieved within 1 hour post-administration.
- Distribution : High tissue distribution with notable accumulation in liver and kidneys.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes.
- Excretion : Predominantly excreted via urine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
